

# Refametinib overall survival pancreatic cancer

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## Compound Focus: Refametinib

CAS No.: 923032-37-5

Cat. No.: S548793

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## Clinical Profile of Refametinib + Gemcitabine

Parameter	Results
Study Design	Phase I/II, single-arm, open-label [ [1]]
Patient Population	Advanced pancreatic cancer (first-line treatment) [ [2] [3]]
Recommended Dose	Refametinib 50 mg twice daily + Gemcitabine 1000 mg/m <sup>2</sup> [ [2] [3]]
Objective Response Rate (ORR)	23% (all patients); 48% in patients without detectable <i>KRAS</i> mutations vs. 28% with <i>KRAS</i> mutations [ [2] [3]]
Disease Control Rate (DCR)	73% (all patients) [ [2] [3]]
Median Progression-Free Survival (PFS)	6.2 months [ [1]]; 8.8 months ( <i>KRAS</i> wild-type) vs. 5.3 months ( <i>KRAS</i> mutant) [ [2] [3]]
Median Overall Survival (OS)	8.9 months [ [1]]; 18.2 months ( <i>KRAS</i> wild-type) vs. 6.6 months ( <i>KRAS</i> mutant) [ [2] [3]]
Common Treatment-Emergent Toxicities	Thrombocytopenia, fatigue, anemia, peripheral edema [ [2] [3]]

Parameter	Results
Pharmacokinetic Interaction	No interaction observed between refametinib and gemcitabine [ [2] [3] [1]]

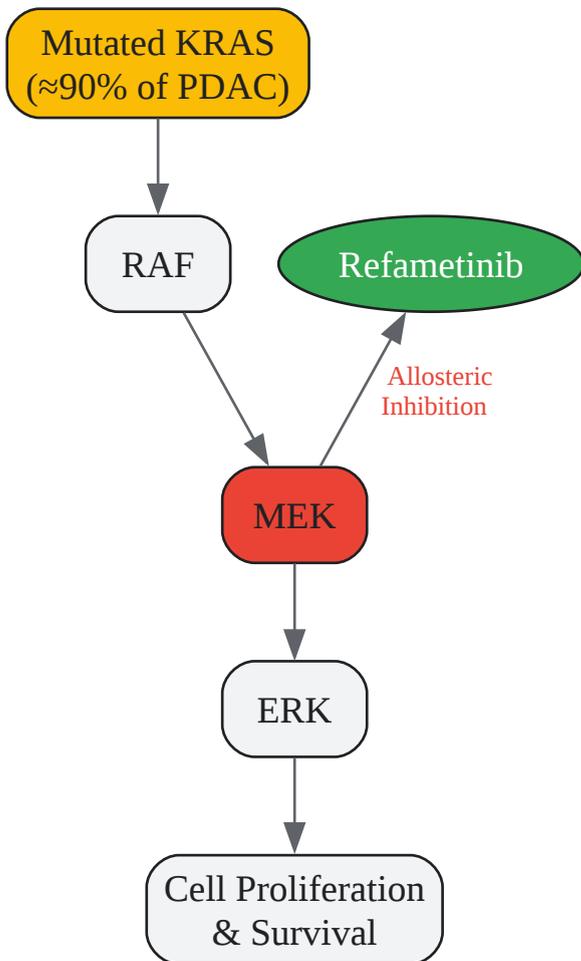
## Experimental Protocol Overview

For the key phase IIa study, the experimental methodology was as follows [ [2] [3] [1]]:

- **Patient Enrollment:** The study enrolled 90 patients with untreated, advanced pancreatic cancer.
- **Treatment Schedule:**
  - **Refametinib** was administered orally at 50 mg twice daily, continuously.
  - **Gemcitabine** was administered intravenously at a standard dose of 1000 mg/m<sup>2</sup> on Days 1, 8, and 15 of a 28-day cycle.
- **Primary Endpoints:** The study aimed to determine the maximum tolerated dose (Phase I) and to assess overall response rate (ORR) and safety (Phase II).
- **Biomarker Analysis:** Circulating tumor DNA (ctDNA) was analyzed to determine the *KRAS* mutational status of patients, which was used for subgroup efficacy analysis.

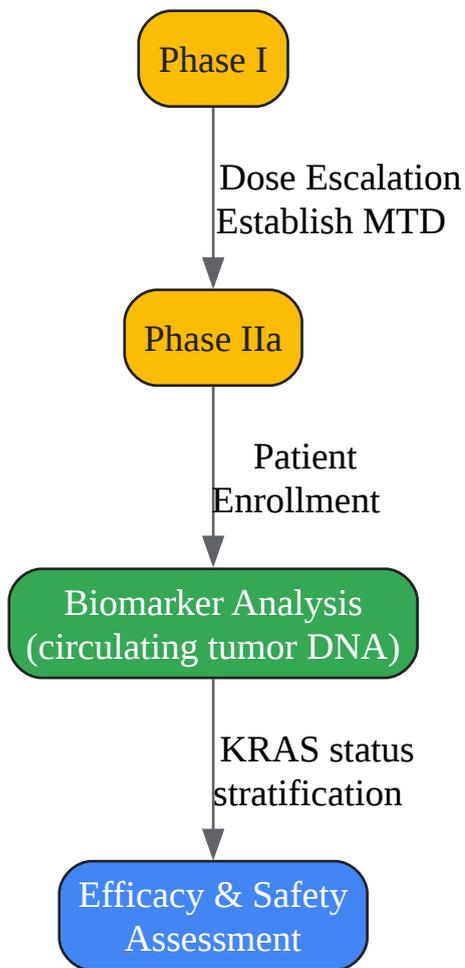
## Mechanism of Action and Workflow

**Refametinib** targets a critical signaling pathway in pancreatic cancer. The diagram below illustrates the pathway and the drug's role.



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The clinical development workflow for **refametinib** plus gemcitabine involved a multi-stage process as shown below.



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## Interpretation of Key Findings

- **Efficacy in Context:** The combination showed a **promising objective response rate**, particularly notable in the biomarker-selected subgroup of patients without detectable *KRAS* mutations in ctDNA [2] [3] [1].
- **KRAS Status is Key:** The strong trend towards improved outcomes in *KRAS* wild-type patients suggests that **KRAS status is a potential predictive biomarker** for patient selection, warranting confirmation in larger studies [2] [3].
- **Future Development:** The future of **refametinib** in pancreatic cancer is uncertain. While these results are encouraging, the **standard first-line treatments** for advanced disease remain FOLFIRINOX and gemcitabine plus nab-paclitaxel, which demonstrated superior overall survival in their respective phase III trials [4].

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## References

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